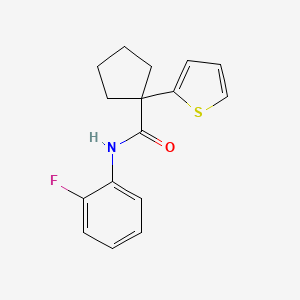

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1049525-65-6

Cat. No.: VC4248391

Molecular Formula: C16H16FNOS

Molecular Weight: 289.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049525-65-6 |

|---|---|

| Molecular Formula | C16H16FNOS |

| Molecular Weight | 289.37 |

| IUPAC Name | N-(2-fluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C16H16FNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |

| Standard InChI Key | DPGJQJNLOSUSDZ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3F |

Introduction

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound featuring a cyclopentanecarboxamide core with a 2-fluorophenyl and a thiophen-2-yl substituent. This compound is of interest in various scientific fields due to its unique structural properties and potential biological activities.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves several key steps:

-

Formation of the Cyclopentanecarboxamide Core: This involves reacting cyclopentanone with an appropriate amine under acidic or basic conditions.

-

Introduction of the 2-Fluorophenyl Group: This step often uses palladium-catalyzed cross-coupling reactions with fluorobenzene derivatives.

-

Attachment of the Thiophen-2-yl Group: This may involve similar coupling reactions or other methods to introduce the thiophene moiety.

Industrial production focuses on optimizing these synthetic routes for higher yield and purity while minimizing costs and environmental impact.

Chemical Reactions and Transformations

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions:

-

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols or amines using reagents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under basic conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols, amines |

| Substitution | Nucleophiles under basic conditions | Substituted phenyl derivatives |

Biological Activities and Applications

Research on N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide highlights its potential biological activities:

-

Antimicrobial Activity: It exhibits moderate antibacterial activity against certain bacterial strains.

-

Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammatory cytokine production.

-

Potential as a Drug Candidate: The compound is being explored for treating conditions such as pain and inflammation due to its unique structural features.

| Biological Activity | Findings |

|---|---|

| Antimicrobial Activity | Moderate antibacterial activity |

| Anti-inflammatory Effects | Reduced inflammatory cytokine production |

| Potential as a Drug Candidate | Potential for treating pain and inflammation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume